molecular formula C14H16N2O4S B2357048 4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide CAS No. 952946-68-8

4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide

Cat. No. B2357048
CAS RN: 952946-68-8
M. Wt: 308.35
InChI Key: CYFNPWLREAHHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.36 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Tautomerism and Molecular Structure

Research by Beuchet et al. (1999) focused on the tautomerism of a related compound, 2,4-dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide. The study detailed its crystal structure, emphasizing intramolecular hydrogen bonding and the orientation of methoxy groups, crucial for understanding the stability and reactivity of similar sulfonamide compounds (Beuchet et al., 1999).

Structural and Kinetic Investigations

Rublova et al. (2017) synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Their structural characterization and kinetic investigations contribute to understanding similar sulfonamides' reactivity and potential applications in various fields, including pharmaceuticals and material science (Rublova et al., 2017).

Photodynamic Therapy Applications

Pişkin et al. (2020) studied new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy applications. Their findings suggest potential uses of similar sulfonamides in treating cancer through photodynamic therapy, highlighting the importance of such compounds in medicinal chemistry (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Kynurenine 3-Hydroxylase

A study by Röver et al. (1997) on N-(4-phenylthiazol-2-yl)benzenesulfonamides, including derivatives of 4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide, demonstrated their inhibition of kynurenine 3-hydroxylase. This enzyme is significant in neurodegenerative diseases, indicating potential therapeutic applications of these compounds (Röver et al., 1997).

Endothelin Antagonist Activity

Research by Murugesan et al. (1998) into the pharmacology of biphenylsulfonamide endothelin antagonists provides insight into the potential of similar sulfonamides in cardiovascular therapeutics. Their study on the structure-activity relationships of these compounds could guide future drug design and development (Murugesan et al., 1998).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFNPWLREAHHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952946-68-8
Record name 4-amino-N-(2,4-dimethoxyphenyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.